
3-(p-Tolyloxy)phthalic acid
Übersicht
Beschreibung
3-(p-Tolyloxy)phthalic acid is an organic compound characterized by the presence of a phthalic acid core substituted with a p-tolyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalic acid typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired phthalic acid derivative. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-throughput reactors and optimized reaction conditions ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Chemical Context and Structural Considerations
3-(p-Tolyloxy)phthalic acid contains:
-
A phthalic acid core (ortho-dicarboxylic acid).
-
A p-tolyloxy group (-O-C₆H₄-CH₃) at the 3-position of the benzene ring.
Reactivity is expected to involve:
-
Carboxylic Acid Functional Groups : Potential for esterification, salt formation, or decarboxylation.
-
Aromatic Ether Linkage : Susceptibility to cleavage under acidic/basic conditions or electrophilic substitution.
-
Steric and Electronic Effects : The p-tolyloxy group may influence reaction kinetics or regioselectivity.
Gaps in Available Data
-
No direct synthesis protocols for this compound were found in the reviewed sources.
-
Reactivity studies of structurally analogous compounds (e.g., 3-alkoxyphthalic acids) are absent.
-
Thermal or catalytic decomposition pathways remain uncharacterized.
Phthalic Acid Derivatives
Aromatic Ethers
Recommendations for Further Research
-
Synthetic Pathways : Explore coupling reactions between p-tolyloxy precursors and phthalic acid derivatives.
-
Spectroscopic Characterization : Use NMR and X-ray crystallography to confirm structure and intermolecular interactions (as in ).
-
Stability Studies : Investigate thermal decomposition or hydrolysis under varying pH conditions.
-
Computational Modeling : Predict reactivity using DFT calculations (similar to ).
Wissenschaftliche Forschungsanwendungen
3-(p-Tolyloxy)phthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyloxy)phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with peroxisome proliferator-activated receptors, influencing gene expression and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phthalic acid: A related compound with similar structural features but lacking the p-tolyloxy group.
Isophthalic acid: Another isomer of phthalic acid with different substitution patterns.
Terephthalic acid: A para-substituted isomer of phthalic acid used in the production of polyethylene terephthalate (PET).
Uniqueness: 3-(p-Tolyloxy)phthalic acid is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties
Biologische Aktivität
3-(p-Tolyloxy)phthalic acid, with the CAS number 63181-80-6, is a derivative of phthalic acid characterized by the presence of a p-tolyloxy group. This compound has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a phthalic acid backbone with a tolyloxy substituent, which influences its solubility and interaction with biological systems. The molecular formula is C_{12}H_{10}O_4, and its structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 218.21 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways. Research indicates that it may exert effects through:
- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
Biochemical Pathways
This compound is believed to interact with several key biochemical pathways:
- Cell Signaling : The compound may influence pathways related to cell proliferation and apoptosis.
- Gene Expression : It has been shown to affect the expression of genes involved in oxidative stress response and inflammation.
Case Studies
- Antioxidant Activity Study : In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Effects : A study involving animal models indicated that administration of the compound led to decreased levels of pro-inflammatory cytokines, supporting its anti-inflammatory properties .
- Antimicrobial Testing : Laboratory tests showed that this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .
Table 2: Summary of Biological Activities
Activity | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduced ROS levels | |
Anti-inflammatory | Decreased cytokine levels | |
Antimicrobial | Inhibited bacterial growth |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.
- Distribution : It is distributed throughout body tissues, with higher concentrations observed in lipid-rich areas.
- Metabolism : Metabolized primarily by liver enzymes, leading to various metabolites that may also possess biological activity.
- Excretion : Primarily excreted via urine.
Q & A
Q. How can researchers optimize the synthesis of 3-(p-Tolyloxy)phthalic acid to improve yield and purity for coordination chemistry applications?
Methodological Answer:
Synthesis optimization requires addressing competing side reactions (e.g., esterification or incomplete deprotection). A stepwise approach is recommended:
- Step 1: Use Ullmann condensation under inert atmosphere (N₂/Ar) to couple p-tolyloxy groups to the phthalic acid backbone, monitoring reaction progress via HPLC .
- Step 2: Employ microwave-assisted synthesis to reduce reaction time and minimize thermal decomposition .
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via NMR (¹H/¹³C) and LC-MS.
- Challenge: Carboxylic acid groups may participate in unintended esterification; using protective groups (e.g., tert-butyl esters) and mild deprotection conditions (TFA/DCM) can mitigate this .
Q. What advanced techniques are critical for resolving structural ambiguities in metal complexes of this compound?
Methodological Answer:
Structural ambiguities arise from ligand flexibility and variable coordination modes. Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolve bond angles/distances (e.g., Pb²⁺ vs. Zn²⁺ complexes show distinct coordination geometries) .
- Solid-state NMR: Differentiate protonation states of carboxylate groups (e.g., bridging vs. terminal coordination) .
- DFT calculations: Model electronic structures to predict stability trends (e.g., ΔG of complex formation correlates with experimental stability constants) .
- Challenge: Polymorphism in crystals may skew results; screen multiple crystallization solvents (DMF, MeOH, H₂O) to isolate thermodynamically stable forms .
Q. How can researchers reconcile contradictory data on the solubility and stability of this compound in aqueous vs. organic solvents?
Methodological Answer:
Contradictions often stem from pH-dependent speciation. A systematic protocol is advised:
- Step 1: Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm for aromatic absorption) .
- Step 2: Assess stability via accelerated degradation studies (40–60°C, 75% RH) and quantify degradation products (e.g., decarboxylation) via GC-MS .
- Step 3: Validate solvent compatibility for MOF synthesis: DMF enhances solubility but may coordinate metals; ethanol/water mixtures reduce interference .
- Key Finding: Carboxylic acid groups protonate below pH 4, reducing solubility, while deprotonated forms (pH > 6) increase aqueous stability .
Q. What strategies are effective for evaluating the toxicity and metabolic pathways of this compound in biological systems?
Methodological Answer:
Leverage surrogate data from structurally related compounds (e.g., phthalic acid):
- In vitro assays: Use HepG2 cells to assess cytotoxicity (MTT assay) and CYP450 inhibition (fluorometric screening) .
- In vivo studies: Administer radiolabeled ¹⁴C-3-(p-Tolyloxy)phthalic acid to rodents; track metabolites in urine/plasma via scintillation counting and HPLC .
- Key Pathway: Expect β-oxidation of the tolyloxy group, yielding phthalic acid as a terminal metabolite, analogous to DEHP degradation .
- Challenge: Differentiate parent compound toxicity from metabolite effects; use stable isotope labeling (e.g., deuterated analogs) for precise tracking .
Q. How does the asymmetric structure of this compound influence its coordination behavior compared to symmetric analogs like terephthalic acid?
Methodological Answer:
The ether linkage and asymmetric carboxylate positioning enable unique coordination modes:
- SBU Diversity: In MOFs, the ligand forms 1D chains with Cu²⁺ (via μ₂-O bridging) vs. 2D networks with Zn²⁺ (via chelating carboxylates) .
- Comparative Analysis: Terephthalic acid forms rigid, symmetric frameworks (e.g., MOF-5), while this compound creates flexible pores due to torsional freedom at the ether group .
- Validation: Pair SCXRD with gas adsorption (BET) to correlate structure with porosity (e.g., CO₂ uptake at 1 bar varies by 30% between symmetric/asymmetric ligands) .
Q. What methodological considerations are essential for designing enzymatic inhibition studies using this compound derivatives?
Methodological Answer:
Focus on target enzyme kinetics and crystallographic validation:
- Enzyme Selection: Test against metalloenzymes (e.g., VIM-2 β-lactamase) due to carboxylate-metal binding affinity .
- IC₅₀ Determination: Use fluorescence-based assays (e.g., nitrocefin hydrolysis inhibition) with varying ligand concentrations (1 nM–1 mM) .
- Structural Validation: Co-crystallize inhibitor-enzyme complexes (e.g., 1.7 Å resolution X-ray structures) to identify binding motifs (e.g., Zn²⁺ coordination) .
- Challenge: Ensure ligand solubility in assay buffers; use DMSO stocks (<1% v/v) to avoid solvent interference .
Q. How can researchers differentiate this compound from its regioisomers (e.g., 4-(p-Tolyloxy)phthalic acid) using analytical techniques?
Methodological Answer:
Regioisomers exhibit distinct spectroscopic and chromatographic profiles:
- ¹H NMR: Compare aromatic splitting patterns; the 3-substituted isomer shows a doublet of doublets (J = 8.5, 2.3 Hz) at δ 7.45–7.55 ppm .
- HPLC: Use a C18 column (ACN/0.1% TFA gradient) with retention time differences ≥2.5 min .
- MS/MS Fragmentation: Monitor m/z 179 (characteristic cleavage at the ether linkage) for the 3-isomer vs. m/z 165 for the 4-isomer .
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDIQOFNICMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495421 | |
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63181-80-6 | |
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.